molecular formula C22H22N2O5S2 B2717359 Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 919853-68-2

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2717359
CAS No.: 919853-68-2
M. Wt: 458.55
InChI Key: MWSAMEXDJULTJB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic thiazole derivative with a multifunctional structure. The compound features a thiazole core substituted at the 2-position with a complex acetamido group (2-(4-(ethylsulfonyl)phenyl)acetamido), at the 4-position with a phenyl group, and at the 5-position with an ethyl carboxylate. The ethylsulfonyl moiety on the phenyl ring contributes to its electron-withdrawing properties, while the phenyl group at the 4-position enhances lipophilicity.

Properties

IUPAC Name

ethyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-3-29-21(26)20-19(16-8-6-5-7-9-16)24-22(30-20)23-18(25)14-15-10-12-17(13-11-15)31(27,28)4-2/h5-13H,3-4,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSAMEXDJULTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the ethylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.

    Acylation to form the acetamido group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group or reduce the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as proteases or kinases.

    Modulating signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior and function.

    Interacting with DNA or proteins: The compound may bind to DNA or proteins, altering their structure and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Thiazole Substituent Acetamido Modification Key Functional Groups Bioactivity Notes
Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate (Target) 4-phenyl 2-(4-(ethylsulfonyl)phenyl)acetamido Ethylsulfonyl, phenyl, carboxylate Potential kinase inhibition; Alzheimer’s research
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiazole-5-carboxylate 4-methyl 2-(4-chlorophenoxy)acetyl Chlorophenoxy, methyl, carboxylate Antibacterial candidates (chlorine enhances reactivity)
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate 4-(trifluoromethyl) Acetamido Trifluoromethyl, carboxylate Strong electron-withdrawing effects; agrochemical applications

Electronic and Physicochemical Properties

  • Chlorophenoxy Derivative : The 4-chlorophenoxy group introduces electronegativity, favoring interactions with bacterial enzyme active sites. The methyl group at the 4-position reduces steric hindrance compared to the target’s phenyl substituent.
  • Trifluoromethyl Derivative : The trifluoromethyl group’s strong electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to the ethylsulfonyl group in the target compound.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous thiazole derivatives (e.g., compound 31 in ), yielding 72% efficiency under optimized conditions .
  • Structure-Activity Relationship (SAR) :
    • Substitution at the thiazole 4-position (phenyl vs. methyl/trifluoromethyl) significantly impacts lipophilicity and target engagement.
    • Ethylsulfonyl groups improve solubility without compromising binding affinity, unlike bulkier substituents.
  • Contradictions and Limitations : While the trifluoromethyl derivative offers metabolic stability, its lack of a phenyl or complex acetamido group may limit its utility in CNS-targeted therapies compared to the target compound.

Biological Activity

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds that have been extensively studied due to their significant roles in medicinal chemistry. They exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The thiazole ring system is often associated with enhanced bioactivity due to its ability to interact with various biological targets.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. The compound incorporates several functional groups that contribute to its activity:

  • Thiazole Ring : Essential for biological activity; it often participates in π-π stacking and hydrogen bonding interactions with target proteins.
  • Ethylsulfonyl Group : Enhances solubility and may influence the compound's interaction with biological membranes.
  • Phenyl and Acetamido Substituents : These groups can modulate lipophilicity and electronic properties, affecting binding affinity and selectivity towards specific targets.

Anticancer Activity

Research indicates that thiazole derivatives, including the one discussed, exhibit promising anticancer activity. A study reported that similar thiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range. For instance:

CompoundCell LineIC50 (µM)
Compound AA431 (human epidermoid carcinoma)1.98
Compound BU251 (human glioblastoma)<10
Ethyl Thiazole DerivativeVariousTBD

The exact IC50 for this compound remains to be determined through specific assays.

Antimicrobial Activity

Thiazole compounds have also shown antimicrobial properties. A related study indicated that thiazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were generally higher than those of standard antibiotics but still indicated potential therapeutic applications:

CompoundTarget OrganismMIC (µg/mL)
Compound CE. faecalis (Gram-positive)100
Compound DC. albicans (Fungal)3.92

Case Studies

  • Cytotoxicity Evaluation : In a study assessing various thiazole derivatives, it was found that modifications on the phenyl ring significantly affected cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups enhanced activity, suggesting a potential pathway for optimizing the ethyl thiazole derivative's efficacy.
  • Antimicrobial Screening : A series of thiazole derivatives were screened for antimicrobial activity, revealing that those with specific substitutions on the thiazole ring exhibited enhanced potency against resistant strains of bacteria.

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Coupling Reactions : Amide bond formation between 4-(ethylsulfonyl)phenylacetic acid derivatives and thiazole precursors, often using coupling agents like EDC/HOBt .
  • Controlled Conditions : Temperature (e.g., 0–5°C for exothermic steps), pH adjustments (e.g., neutral for amidation), and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product ≥95% purity .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent connectivity (e.g., ethyl ester at C5, phenyl at C4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize targets common to thiazole derivatives (e.g., kinases, inflammatory enzymes) .
  • Assay Types :
  • Enzyme Inhibition: Fluorescence-based assays (e.g., NADH-coupled for dehydrogenase activity) .
  • Cellular Viability: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose Ranges : Test 0.1–100 µM concentrations to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the impact of the ethylsulfonyl group on bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Replace ethylsulfonyl with methylsulfonyl () or azepane-sulfonyl () groups .
  • Activity Comparison :
Substituent Tested Activity Reference
EthylsulfonylKinase inhibition (IC₅₀: 2 µM)
MethylsulfonylReduced solubility
Azepane-sulfonylEnhanced receptor binding
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to assess sulfonyl group interactions with target binding pockets .

Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across similar thiazole derivatives?

  • Methodological Answer :
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay reproducibility .
  • Metabolic Stability Testing : Liver microsome assays to rule out rapid degradation .
  • Crystallography : X-ray diffraction (e.g., single-crystal analysis) to confirm stereochemistry and rule out polymorphic effects .

Q. How can researchers elucidate the mechanism of action for this compound when initial assays show non-specific binding?

  • Methodological Answer :
  • Pull-Down Assays : Use biotinylated probes to capture interacting proteins, followed by LC-MS/MS identification .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and specificity .
  • Gene Knockdown : CRISPR/Cas9-mediated silencing of suspected targets to confirm pathway involvement .

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